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molecular formula C9H8N2O B8541203 4-(5-Methyl-oxazol-2-yl)-pyridine

4-(5-Methyl-oxazol-2-yl)-pyridine

Cat. No. B8541203
M. Wt: 160.17 g/mol
InChI Key: MIQPVQKFWUEKDJ-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

20 g N-(2-oxo-propyl)-isonicotinamide was dissolved in 200 mL phosphoroxychloride at 0° C. and the mixture was heated at 120° C. over night. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The residue was purified by chromatographie on silica to yield 10.5 g of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1>O=P(Cl)(Cl)Cl>[CH3:13][C:2]1[O:12][C:5]([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C(CNC(C1=CC=NC=C1)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatographie on silica

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(O1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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